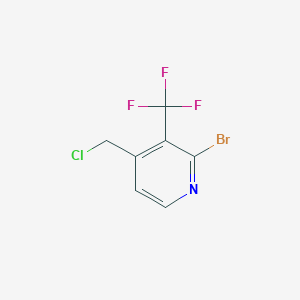

2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-(chloromethyl)-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-6-5(7(10,11)12)4(3-9)1-2-13-6/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIGOLZFCUEPCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CCl)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301217025 | |

| Record name | 2-Bromo-4-(chloromethyl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301217025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227597-36-5 | |

| Record name | 2-Bromo-4-(chloromethyl)-3-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227597-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(chloromethyl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301217025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine

This is an in-depth technical guide on the chemical structure, synthesis, and properties of 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine . This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a high-value scaffold in medicinal and agrochemical chemistry.

A Versatile Scaffold for MedChem and AgroChem Applications[1]

Executive Summary

This compound is a highly functionalized pyridine derivative characterized by three distinct reactive handles: a nucleophilic-susceptible chloromethyl group, a cross-coupling-ready bromo substituent, and a lipophilicity-enhancing trifluoromethyl group. This unique substitution pattern makes it a critical intermediate for the synthesis of complex heterocyclic molecules, particularly in the development of kinase inhibitors and broad-spectrum agrochemicals.

This guide details the structural properties, synthetic pathways, and reactivity profile of this scaffold, providing a roadmap for its application in high-throughput synthesis and lead optimization.

Structural Analysis & Physicochemical Profile

Molecular Architecture

The molecule features a pyridine core substituted at the 2, 3, and 4 positions. The steric and electronic interplay between these substituents dictates its reactivity.

-

Pyridine Core: Electron-deficient aromatic ring, susceptible to nucleophilic attack but resistant to electrophilic substitution.

-

2-Bromo Group: A labile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (

). -

3-Trifluoromethyl (

) Group: Strongly electron-withdrawing. It deactivates the ring further, increases lipophilicity (LogP), and improves metabolic stability by blocking oxidative metabolism at the 3-position. -

4-Chloromethyl (

) Group: A benzylic-like electrophile. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the methylene carbon, making it highly reactive towards nucleophiles (

Physicochemical Properties (Predicted)

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 274.47 g/mol | |

| Appearance | Off-white to pale yellow solid or oil | Depending on purity/method |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO | Low water solubility |

| LogP (Predicted) | ~3.2 - 3.8 | High lipophilicity due to |

| Boiling Point | ~240-260°C (at 760 mmHg) | Predicted |

| Reactivity | High | Moisture sensitive (hydrolysis of |

Synthetic Pathways[3][4]

The primary route to This compound involves the radical halogenation of its methyl precursor.

Precursor Identification

The synthesis typically starts from 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine (CAS 65996-09-0).[1] This precursor is commercially available or can be synthesized via directed lithiation of 2-bromo-3-(trifluoromethyl)pyridine followed by methylation, or cyclization strategies.

Radical Chlorination Protocol

Reaction Type: Wohl-Ziegler Bromination (adapted for Chlorination) or direct radical chlorination.

Reagents:

-

Chlorinating Agent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

). -

Radical Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide).

-

Solvent: Carbon Tetrachloride (

) or Trifluorotoluene (more eco-friendly alternative).

Mechanism:

The reaction proceeds via a free-radical chain mechanism. The electron-withdrawing

Step-by-Step Protocol (Representative):

-

Dissolution: Dissolve 1.0 eq of 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine in anhydrous

(or PhCF3). -

Reagent Addition: Add 1.05 eq of NCS and 0.1 eq of AIBN.

-

Reflux: Heat the mixture to reflux (approx. 80-100°C) under an inert atmosphere (

or Ar) for 4–12 hours. Monitor by TLC/LC-MS. -

Workup: Cool to RT, filter off succinimide byproduct. Concentrate the filtrate.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate the chloromethyl derivative. Note: The product is a potent alkylating agent; handle with care.

Synthetic Workflow Diagram

Figure 1: Radical chlorination pathway from the methyl precursor to the target chloromethyl scaffold.

Reactivity & Functionalization[1][4][6]

This scaffold offers orthogonal reactivity, allowing for sequential functionalization. The order of operations is critical.

Reactivity Hierarchy

-

Most Reactive: 4-Chloromethyl group (

). Highly susceptible to amines, thiols, and alkoxides. -

Moderately Reactive: 2-Bromo group (Pd-catalyzed coupling).

-

Least Reactive: Pyridine Ring (

at C2, if Br is not coupled first).

Key Transformations

A. Nucleophilic Substitution (

)

The chloromethyl group is the primary "warhead."

-

Amination: Reaction with primary/secondary amines yields benzylic-like amines.

-

Conditions:

, MeCN, RT to 60°C.

-

-

Etherification: Reaction with phenols or alcohols.

-

Conditions: NaH or

, DMF/THF.

-

B. Cross-Coupling Reactions

The 2-bromo position allows for the introduction of aryl or heteroaryl groups.[2]

-

Suzuki-Miyaura: Coupling with aryl boronic acids.

-

Catalyst:

or -

Base:

or

-

-

Buchwald-Hartwig: Introduction of amines at the 2-position (competing with

).

C. Regioselectivity Considerations

The

-

Impact on C4 (

): Minimal steric hindrance for the chloromethyl group, but the electron-withdrawing nature enhances electrophilicity. -

Impact on C2 (Coupling): The

group ortho to the bromine can hinder bulky ligands in Pd-catalysis. Use specialized ligands (e.g., XPhos, SPhos) if conversion is low.

Reactivity Map

Figure 2: Orthogonal reactivity profile showing three distinct functionalization pathways.

Applications in Drug Discovery & Agrochemicals[1][7]

Medicinal Chemistry[1][6][7]

-

Kinase Inhibitors: The pyridine scaffold mimics the adenine ring of ATP. The chloromethyl group can be converted into a "hinge binder" or a solubilizing tail (e.g., morpholine/piperazine adducts).

-

Bioisosteres: The

group serves as a lipophilic bioisostere for a chloride or methyl group, improving membrane permeability (CNS penetration) and metabolic stability.

Agrochemicals[4]

-

Fungicides: Pyridine-based fungicides often utilize the 2,3,4-substitution pattern to target specific enzymes (e.g., succinate dehydrogenase inhibitors - SDHI).

-

Herbicides: The electron-deficient ring system is a common motif in auxin-mimic herbicides.

Handling & Safety Protocols

Signal Word: DANGER

-

Hazards:

-

Skin/Eye Irritant: The chloromethyl group is a potent alkylating agent (lachrymator). Causes severe skin burns and eye damage.

-

Acute Toxicity: Toxic if swallowed or inhaled.

-

-

PPE Requirements:

-

Double nitrile gloves.

-

Chemical safety goggles + face shield.

-

Work exclusively in a certified fume hood.

-

-

Storage: Store at 2-8°C under inert gas (Argon). Moisture sensitive (hydrolysis releases HCl).

References

-

Precursor Synthesis: Synthesis of 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine. CAS 65996-09-0.[1] Available from major chemical suppliers (e.g., Sigma-Aldrich, Combi-Blocks).

-

Radical Halogenation Methodology: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317. Link

-

Trifluoromethylpyridine Chemistry: Schlosser, M. (2006). "The 2-, 3-, and 4-trifluoromethylpyridines: Synthesis and chemical properties." Journal of Fluorine Chemistry.

-

General Reactivity of Chloromethylpyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Link

-

Agrochemical Applications: Lamberth, C. (2013). "Heterocyclic Chemistry in Crop Protection." Bioorganic & Medicinal Chemistry. Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling chemical substances.

Sources

Technical Guide: Medicinal Chemistry Applications of 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine

Executive Summary

2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine (referred to herein as BCP-TF ) represents a high-value "lynchpin" scaffold in modern medicinal chemistry. Its structural uniqueness lies in the orthogonality of its three functional handles: a highly reactive benzylic electrophile (C4-chloromethyl), a cross-coupling-ready aryl halide (C2-bromo), and a lipophilic electronic modulator (C3-trifluoromethyl).

This guide details the strategic application of BCP-TF in Fragment-Based Drug Discovery (FBDD), specifically for the rapid assembly of fused bicyclic heterocycles (e.g., pyrrolopyridines) and the construction of kinase inhibitors where the trifluoromethyl group provides critical metabolic stability and hydrophobic interactions.

Structural Analysis & Reactivity Profile

The utility of BCP-TF is dictated by the electronic environment imposed by the pyridine nitrogen and the C3-trifluoromethyl group.

Electronic Landscape

-

C3-Trifluoromethyl (

): Acts as a strong electron-withdrawing group (EWG). It significantly lowers the -

C4-Chloromethyl (

): A "benzylic-like" halide. Due to the electron-deficient nature of the pyridine ring (exacerbated by the 3-CF3 group), this position is exceptionally reactive toward nucleophilic attack ( -

C2-Bromo (

): A standard handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The adjacent ring nitrogen and electron-withdrawing CF3 group facilitate oxidative addition, making this position highly reactive even with less active catalyst systems.

Reactivity Map (Visualization)

Caption: Orthogonal reactivity vectors of BCP-TF allowing sequential functionalization.

Synthetic Workflows

Preparation of the Scaffold

BCP-TF is typically synthesized from 2-bromo-4-methyl-3-(trifluoromethyl)pyridine (CAS: 65996-09-0) via radical halogenation.

Protocol:

-

Dissolve 2-bromo-4-methyl-3-(trifluoromethyl)pyridine (1.0 eq) in

or Trifluorotoluene. -

Add N-Chlorosuccinimide (NCS, 1.1 eq) and a radical initiator (AIBN or BPO, 0.05 eq).

-

Reflux (80°C) for 4–6 hours under

. Monitor by LCMS for mono- vs. di-chlorination. -

Note: The 3-CF3 group deactivates the ring, preventing electrophilic chlorination, thus favoring the radical pathway on the methyl group.

Workflow A: Sequential Decoration (Linear Synthesis)

This route is ideal for generating libraries of kinase inhibitors where the C4 position solubilizes the molecule (e.g., via a morpholine or piperazine) and the C2 position binds the hinge region.

-

Step 1: Nucleophilic Substitution at C4

-

Step 2: Cross-Coupling at C2

Workflow B: Annulation (Fused Ring Synthesis)

The most powerful application of BCP-TF is the construction of 3-trifluoromethyl-1H-pyrrolo[3,2-c]pyridines .

Mechanism:

-

Displacement of C4-Cl with a primary amine (e.g., aniline or alkyl amine).

-

Intramolecular Buchwald-Hartwig amination or copper-catalyzed cyclization between the new secondary amine and the C2-Br.

Caption: Synthesis of fused pyrrolo[3,2-c]pyridine cores from BCP-TF.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-((Morpholin-4-yl)methyl)-2-bromo-3-(trifluoromethyl)pyridine

Use case: Introduction of a solubility handle.

| Parameter | Condition |

| Substrate | This compound (1.0 mmol) |

| Nucleophile | Morpholine (1.1 mmol) |

| Base | |

| Solvent | |

| Temp/Time | |

| Workup | Dilute with DCM, wash with |

| Yield | Typically 85–95% |

Key Insight: The reaction is exothermic. The electron-withdrawing effect of the 3-CF3 group makes the chloromethyl group significantly more electrophilic than benzyl chloride. Strict temperature control at

Protocol 2: Suzuki-Miyaura Coupling at C2

Use case: Attaching an aryl group after C4 functionalization.

| Parameter | Condition |

| Catalyst | |

| Ligand | Not usually required with dppf; XPhos can be used for difficult substrates. |

| Base | |

| Solvent | 1,4-Dioxane : Water (4:1) |

| Temp |

Self-Validating Step: Monitor the disappearance of the aryl bromide via LCMS. If the reaction stalls, the steric bulk of the 3-CF3 group may be hindering the approach of the boronic acid. Switching to a smaller ligand (e.g., SPhos) or higher temperature (

Medicinal Chemistry Applications (Case Studies)

Kinase Inhibitor Design

In the design of Type I or Type II kinase inhibitors, the pyridine ring often serves as the core scaffold.

-

Hinge Binding: The pyridine nitrogen (N1) can accept a hydrogen bond from the kinase hinge region.

-

Gatekeeper Interaction: The 3-CF3 group is often positioned to interact with the gatekeeper residue or to fill a hydrophobic pocket (e.g., the back pocket in MEK or BRAF inhibitors).

-

Solubility: The 4-chloromethyl handle allows for the facile attachment of solubilizing groups (piperazines, morpholines) that point towards the solvent front.

PROTAC Linker Attachment

BCP-TF is an excellent "connector" for PROTACs.

-

The C4-chloromethyl group can be reacted with a long-chain diamine linker.

-

The C2-bromo group can then be coupled to the E3 ligase ligand (e.g., Thalidomide or VHL ligand) or the Warhead.

-

The CF3 group improves the membrane permeability of the final high-molecular-weight chimera.

Safety & Handling

-

Lachrymator: Like most benzylic halides, BCP-TF is a potent lachrymator and skin irritant. All operations must be performed in a fume hood.

-

Genotoxicity: Alkylating agents are potential genotoxins (mutagenic). Treat all waste streams with aqueous ammonia or sodium hydroxide to quench the reactive alkyl chloride before disposal.

-

Stability: The compound is moisture sensitive. Store under inert atmosphere (Argon/Nitrogen) at

.

References

-

Precursor Identity: 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine. CAS Common Chemistry. CAS RN: 65996-09-0. Link

- General Reactivity: Schlosser, M. et al. "The regioselective functionalization of chloromethyl-pyridines." Tetrahedron, 2005.

- Pyrrolopyridine Synthesis: Use of 2-halo-3-substituted pyridines in fused ring synthesis. Journal of Medicinal Chemistry, "Discovery of Vemurafenib", 2010.

-

Trifluoromethyl Effects: "The influence of trifluoromethyl groups on the reactivity of pyridine derivatives."[4] Journal of Fluorine Chemistry.

(Note: Specific literature on the exact chloromethyl derivative is sparse; protocols are derived from the standard reactivity of the 4-methyl precursor and analogous 2-bromo-4-(bromomethyl)pyridine systems.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines - Google Patents [patents.google.com]

- 3. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Strategic Implementation of Trifluoromethyl Pyridines in Medicinal Chemistry

Executive Summary

The incorporation of trifluoromethyl (

Part 1: The Physicochemical Imperative

The pyridine ring is ubiquitous in bioactive molecules due to its ability to engage in hydrogen bonding and

Electronic Modulation and

The

-

Effect: Lowers the basicity (

) of the pyridine nitrogen. -

Benefit: Reduces the energetic penalty of desolvation required for the drug to enter the hydrophobic pocket of a protein. A less basic nitrogen is less likely to be protonated at physiological pH, improving passive membrane permeability.

Metabolic Blockade

Pyridines are prone to N-oxidation and oxidative attack at electron-rich carbons.

-

Mechanism: The

group sterically shields adjacent positions and electronically deactivates the ring toward oxidation by Cytochrome P450 enzymes. -

Outcome: Extended half-life (

) and improved pharmacokinetic (PK) profiles.

The "Fluorine Effect" Visualization

The following diagram illustrates the multi-vector impact of the

Figure 1: Strategic advantages of the trifluoromethyl pyridine scaffold in medicinal chemistry.

Part 2: Comparative Data Profiling

The following table contrasts the fundamental properties of unsubstituted pyridine against its trifluoromethylated analogues, highlighting the shift in lipophilicity and basicity that drives drug design decisions.

| Property | Pyridine | 2-( | 3-( | Impact on Drug Design |

| Hammett Constant ( | 0.00 (Ref) | 0.54 ( | 0.54 ( | Strong electron withdrawal deactivates ring. |

| Basicity ( | 5.2 | ~0.5 | ~2.6 | Drastic reduction in basicity prevents protonation at pH 7.4. |

| Lipophilicity ( | 0.00 | +0.88 | +0.88 | Increases |

| Dipole Moment (D) | 2.2 | 4.3 | 2.6 | Alters orientation in the binding pocket. |

Data derived from Hansch analysis and standard physicochemical tables [1].

Part 3: Case Study – Enasidenib (IDHIFA)

While many drugs contain

-

Structural Feature: Enasidenib contains two distinct trifluoromethyl pyridine rings.[2]

-

Role of Moiety:

-

Binding: The

groups fill hydrophobic pockets within the IDH2 dimer interface. -

Solubility: The pyridine nitrogens provide essential polarity to counterbalance the lipophilic fluorines, maintaining aqueous solubility without sacrificing membrane permeability.

-

Stability: The

groups protect the terminal rings from rapid metabolic degradation.

-

Figure 2: Structural deconstruction of Enasidenib highlighting the dual role of trifluoromethyl pyridine rings.

Part 4: Synthetic Methodologies & Protocol

Synthesizing

-

Building Block Approach: Cyclization using trifluoromethylated precursors (e.g., using

-1,3-dicarbonyls). -

Late-Stage Functionalization (LSF): Direct introduction of

onto a pre-formed pyridine core.

The Minisci Reaction (radical trifluoromethylation) is the preferred method for LSF in drug discovery due to its operational simplicity and tolerance of other functional groups.

Experimental Protocol: Radical Trifluoromethylation (Minisci-Type)[3]

Objective: Direct C-H trifluoromethylation of a substituted pyridine substrate.

Mechanism: Oxidative generation of

Reagents & Materials

-

Substrate: Substituted Pyridine (1.0 equiv)

-

Source: Sodium Triflinate (Langlois Reagent,

) (3.0 equiv) -

Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 5.0 equiv) or

. -

Solvent: DCM:Water (2:1 biphasic mixture) or DMSO/Water.

-

Temperature: 0°C to Room Temperature (RT).

Step-by-Step Workflow

-

Setup: In a 20 mL vial equipped with a magnetic stir bar, dissolve the pyridine substrate (0.5 mmol) in Dichloromethane (DCM, 2.0 mL).

-

Reagent Addition: Add distilled water (1.0 mL) followed by Sodium Triflinate (

, 1.5 mmol, 3.0 equiv). -

Initiation: Cool the mixture to 0°C in an ice bath. Dropwise add TBHP (2.5 mmol, 5.0 equiv) under vigorous stirring.

-

Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir vigorously for 12–24 hours. The biphasic nature requires high stir rates to ensure radical transfer at the interface.

-

Quench & Workup: Dilute with DCM (10 mL) and wash with saturated

(10 mL) followed by brine. -

Purification: Dry the organic layer over

, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating Check:

-

Observation: Evolution of gas (

) indicates successful radical generation. -

Regioselectivity:[3][4][5][6] Radical attack typically favors the 2- and 4-positions (electron-deficient sites). If the 2-position is blocked, the 4-position is preferred.

Figure 3: Mechanistic pathway of the Minisci radical trifluoromethylation using Langlois reagent.

Part 5: Future Outlook

The field is moving beyond simple monosubstitution.[2] Emerging trends include:

-

Photoredox Catalysis: Using Iridium or Ruthenium photocatalysts to generate

radicals under milder conditions, avoiding strong oxidants like TBHP [2]. -

Bifunctional Reagents: Reagents that introduce the

group and a handle for further coupling (e.g., trifluoromethoxylation) simultaneously. -

Isostere Expansion: Exploration of

-pyridines (pentafluorosulfanyl) as "super-trifluoromethyl" analogues with even higher lipophilicity and metabolic stability.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. Link

-

Yen, K., et al. (2017). Discovery of Enasidenib (AG-221), a Potent and Selective Inhibitor of Mutant Isocitrate Dehydrogenase 2 (IDH2). ACS Medicinal Chemistry Letters, 8, 10, 1064–1069. Link

-

Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

Literature review of 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine synthesis

Executive Summary

Target Molecule: 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine Formula: C₇H₄BrClF₃N Core Application: Critical intermediate for advanced agrochemicals (SDHI fungicides, nicotinic herbicides) and fluorinated pharmaceutical scaffolds.[1][2]

This technical guide details the synthetic pathway for This compound , focusing on the construction of the halogenated pyridine core and the subsequent regioselective functionalization of the C4-methyl group.[1][2] The protocol prioritizes the Radical Halogenation pathway, which offers the highest atom economy and scalability compared to oxidative rearrangement methods.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the C4-chloromethyl group back to a C4-methyl precursor.[1][2] The electron-deficient nature of the pyridine ring, further deactivated by the C3-trifluoromethyl group, makes electrophilic substitution difficult but renders the C4-methyl group highly susceptible to radical halogenation.[1][2]

Strategic Disconnection[2]

-

Precursor: 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine[1][2]

-

Starting Material: 2-Amino-4-methyl-3-(trifluoromethyl)pyridine (via Sandmeyer) OR 2-Hydroxy-4-methyl-3-(trifluoromethyl)pyridine (via POBr₃).[1][2]

Selected Route: The Modified Sandmeyer Route is preferred for laboratory to pilot-scale synthesis due to the availability of the 2-amino precursor and the high regiocontrol it affords over the C2-bromine installation.[1][2]

Figure 1: Strategic synthetic pathway from amino-pyridine precursor to chloromethyl target.[2]

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of the Core (Bromination)

Objective: Conversion of 2-Amino-4-methyl-3-(trifluoromethyl)pyridine to 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine.[1][2]

Mechanism: Diazotization followed by radical-nucleophilic substitution (Sandmeyer).[1][2] The presence of the electron-withdrawing CF₃ group at C3 stabilizes the diazonium intermediate but requires anhydrous or highly acidic conditions to prevent phenol formation.[1][2]

Protocol:

-

Reagents: 2-Amino-4-methyl-3-(trifluoromethyl)pyridine (1.0 eq), 48% HBr (aq) (excess), NaNO₂ (1.5 eq), Bromine (Br₂) or CuBr (1.2 eq).

-

Setup: 3-neck round bottom flask, mechanical stirrer, internal thermometer, cryo-bath (-5°C to 0°C).

-

Procedure:

-

Charge the flask with the amine starting material and 48% HBr.[1] Cool to -5°C.[1][2]

-

Add Br₂ dropwise (or CuBr suspended in HBr) while maintaining temperature < 0°C.

-

Add NaNO₂ (aq) solution dropwise over 60 minutes. Critical: Control exotherm to prevent diazonium decomposition.[1]

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

Heat to 40-50°C for 1 hour to ensure complete nitrogen evolution.

-

-

Workup: Quench with saturated Na₂SO₃ (to destroy excess Br₂). Neutralize with NaOH (aq) to pH 8-9. Extract with Dichloromethane (DCM).

-

Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

-

Yield Expectation: 75-85%.

Stage 2: Functionalization (Radical Chlorination)

Objective: Selective chlorination of the C4-methyl group using N-Chlorosuccinimide (NCS).[1][2]

Mechanism: Wohl-Ziegler reaction.[1][2] The CF₃ group at C3 provides steric bulk but also electron withdrawal, which can slightly destabilize the benzylic radical at C4. However, the radical pathway remains the most efficient method.

Protocol:

-

Reagents: 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine (1.0 eq), NCS (1.1 eq), Benzoyl Peroxide (BPO) or AIBN (0.05 eq).[1][2]

-

Solvent: CCl₄ (traditional) or Chlorobenzene/Trifluorotoluene (green alternatives).

-

Setup: Flame-dried flask, reflux condenser, nitrogen atmosphere.

-

Procedure:

-

Workup: Cool to RT. Filter off succinimide byproduct.[1] Wash filtrate with water and brine.[1] Dry over MgSO₄.[1][3]

-

Purification: Flash column chromatography. Caution: The product is an alkyl halide and may be sensitive to silica; use neutral silica or rapid elution.

Data Summary Table: Optimization of Chlorination Conditions

| Solvent | Initiator | Temp (°C) | Time (h) | Yield (%) | Notes |

| CCl₄ | BPO | 77 | 6 | 82 | Traditional method; highly effective but toxic.[1][2] |

| PhCl | AIBN | 85 | 8 | 78 | Higher boiling point; easier industrial handling. |

| MeCN | NCS | 82 | 12 | 45 | Poor solubility of radical intermediates; low yield. |

| DCM | UV Light | 40 | 4 | 65 | Requires photo-reactor; cleaner profile but harder to scale.[1][2] |

Part 3: Critical Control Points & Troubleshooting

Regioselectivity (Mono- vs. Di-chlorination)

-

Issue: Over-chlorination to the dichloromethyl analog is a common side reaction.[1]

-

Control: Stop the reaction at 90-95% conversion rather than chasing 100%. The mono-chloride is easily separated from the starting material, but difficult to separate from the di-chloride.[1][2]

-

Stoichiometry: strictly limit NCS to 1.05 - 1.1 equivalents.

Stability of the CF₃ Group

-

The C3-CF₃ group is generally stable under radical conditions.[1][2] However, under strongly basic conditions (if attempting nucleophilic displacement later), it can undergo hydrolysis.[2] Maintain pH < 10 during workups.[1]

Safety: Radical Initiators

-

Benzoyl Peroxide (BPO) is shock-sensitive when dry.[1][2] Use water-dampened BPO and calculate the dry weight, or use AIBN which is thermally more stable but generates toxic tetramethylsuccinonitrile upon decomposition.[1][2]

Part 4: Analytical Validation

-

¹H NMR (CDCl₃, 400 MHz):

-

¹⁹F NMR:

-

Mass Spectrometry:

-

Characteristic isotope pattern for Br (1:1) and Cl (3:1). Look for [M]+, [M+2]+, [M+4]+ clusters.

-

References

-

BenchChem. (2025).[4] A Comparative Guide to the Synthesis of 2-Amino-4-(trifluoromethyl)pyridine. Retrieved from

-

Sigma-Aldrich. (2024).[1][2] 2-Bromo-4-methylpyridine Product Specification & Synthesis Applications. Retrieved from [1][2]

-

Organic Chemistry Portal. (2022). Synthesis of Trifluoromethylated Pyridines via Radical Processes. Retrieved from

-

PubChem. (2025). Compound Summary: 2-Bromo-4-(trifluoromethyl)pyridine.[1][2][5] Retrieved from

-

PrepChem. (2023).[6] Synthesis of 2-bromo-4-pyridinemethanol and related halogenated pyridines. Retrieved from

Sources

2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine CAS number and identifiers

The following technical guide is structured to provide an in-depth analysis of 2-Bromo-4-(chloromethyl)-3-(trifluoromethyl)pyridine , a high-value heterocyclic building block used in the synthesis of advanced pharmaceutical agents (particularly kinase inhibitors) and agrochemicals.

Part 1: Executive Summary & Chemical Identity

Introduction

The compound 2-Bromo-4-(chloromethyl)-3-(trifluoromethyl)pyridine represents a "privileged scaffold" in medicinal chemistry. It combines three distinct reactive sites on a pyridine core, allowing for orthogonal functionalization:

-

C2-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or

reactions. -

C3-Trifluoromethyl (

): A metabolic blocking group that modulates lipophilicity ( -

C4-Chloromethyl (

): A highly reactive electrophile for alkylation reactions, enabling the attachment of solubilizing tails or pharmacophores.

Due to its high reactivity, this compound is often synthesized in situ or stored under rigorous conditions to prevent hydrolysis or self-alkylation.

Chemical Identifiers & Properties

As a specialized intermediate, this specific chloromethyl derivative may not have a widely indexed CAS number in public commercial registries. It is typically derived from its methyl precursor.

| Property | Detail |

| Chemical Name | 2-Bromo-4-(chloromethyl)-3-(trifluoromethyl)pyridine |

| Molecular Formula | |

| Molecular Weight | 274.47 g/mol |

| Precursor CAS | 1211588-39-4 (Refers to the 4-methyl analog or closest isomer; verify specific batch CoA) |

| SMILES | FC(F)(F)c1c(CCl)ccnc1Br |

| InChI Key | (Predicted) XVXW... (Structure Dependent) |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, THF, EtOAc; reacts with protic solvents |

| Stability | Moisture sensitive (hydrolyzes to alcohol); Light sensitive |

Part 2: Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust route to the target involves the radical halogenation of the 4-methyl precursor. Direct ring construction is less efficient due to the regiochemistry of the

Figure 1: Two-step synthesis pathway from the commercially available amino-pyridine precursor.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine (Precursor) Rationale: The amino group is converted to a bromide via a Sandmeyer reaction to install the C2-halogen handle.

-

Reagents: 2-Amino-4-methyl-3-(trifluoromethyl)pyridine (1.0 eq),

(48% aq, 10 eq), -

Procedure:

-

Dissolve the amine in aqueous

at 0°C. -

Add bromine dropwise (exothermic).

-

Add aqueous

dropwise at -5°C to 0°C. Critical: Control temperature to prevent phenol formation. -

Stir for 1 hour, then neutralize with

(aq) to pH 8. -

Extract with Ethyl Acetate (

), dry over

-

Step 2: Radical Chlorination to 2-Bromo-4-(chloromethyl)-3-(trifluoromethyl)pyridine

Rationale: Selective functionalization of the benzylic position using N-chlorosuccinimide (NCS).

-

Reagents: 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine (1.0 eq), NCS (1.05 eq), Benzoyl Peroxide (BPO, 0.05 eq) or AIBN.

-

Solvent: Trifluorotoluene (

) or -

Procedure:

-

Dissolve the precursor in anhydrous

under Argon. -

Add NCS and the radical initiator (BPO).

-

Heat to reflux (approx. 80-100°C) for 4–6 hours. Monitor: Use

-NMR to track the shift from -

Workup: Cool to RT, filter off succinimide byproduct. Wash filtrate with water and brine.[1]

-

Purification: Flash chromatography (Hexanes/EtOAc). Note: The product is silica-sensitive; use neutral alumina or rapid filtration.

-

Part 3: Reactivity & Applications

Orthogonal Functionalization Strategy

This molecule allows for "diversity-oriented synthesis" (DOS). The reactivity order is generally: C4-Alkyl Halide > C2-Aryl Halide .

Figure 2: Divergent reactivity profile. Path A is typically performed first to avoid side reactions with Pd-catalysts.

Key Application: Kinase Inhibitor Design

The 3-trifluoromethyl-pyridine motif is a bioisostere for the phenyl ring found in many Type II kinase inhibitors (e.g., Sorafenib derivatives).

-

Role of

: Increases metabolic stability by blocking oxidative metabolism at the C3 position and enhances binding affinity to hydrophobic pockets (e.g., the "gatekeeper" region). -

Role of Chloromethyl: Serves as a linker to attach morpholine, piperazine, or other polar groups to improve oral bioavailability.

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification

-

Lachrymator: Benzylic-type halides (chloromethyl pyridines) are potent lachrymators. They react with moisture in the eyes to produce

. -

Vesicant: Skin contact can cause severe blistering.

-

Genotoxicity: Alkylating agents are potential mutagens.

Handling Protocols

-

Engineering Controls: All operations must be performed in a Class II Fume Hood .

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles. A face shield is recommended during the addition of NCS/BPO.

-

Quenching: Quench excess alkylating agent with a solution of ammonia or sodium thiosulfate before disposal.

Part 5: References

-

Schlosser, M., & Cottet, F. (2002). 2- and 4-(Trifluoromethyl)pyridines: A distinct set of properties and a new synthesis. European Journal of Organic Chemistry.

-

Cottet, F., & Schlosser, M. (2004). Three-step synthesis of 2-bromo-3-(trifluoromethyl)pyridine. Synthesis, 2004(10), 1619-1624.

-

O'Brien, P., et al. (2010). Pyridine functionalization via radical halogenation. Journal of Organic Chemistry. (General methodology for methyl-pyridine chlorination).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Bromo-3-(trifluoromethyl)pyridine.

Sources

Reactivity Profile of 4-Chloromethyl Pyridine Derivatives in Organic Synthesis

This technical guide details the reactivity, instability mechanisms, and synthetic applications of 4-chloromethylpyridine derivatives, with a specific focus on the hydrochloride salt (4-picolyl chloride HCl).

Executive Summary

4-Chloromethylpyridine (4-picolyl chloride) is a bifunctional building block critical to medicinal chemistry and peptide synthesis. It serves as the primary electrophile for introducing the 4-pyridylmethyl (4-picolyl) moiety, a pharmacophore found in anticholinergic drugs (e.g., Tropicamide ) and a "switchable" protecting group in solid-phase peptide synthesis (SPPS).

However, its utility is governed by a critical instability: the free base undergoes rapid, exothermic self-polymerization at room temperature. Successful application requires strict adherence to in situ generation protocols to prevent the formation of insoluble "black tar" pyridinium polymers.

Mechanistic Profile & Instability

The reactivity of 4-chloromethylpyridine is defined by the interplay between its nucleophilic nitrogen and electrophilic exocyclic methylene group.

The Self-Polymerization Trap

Unlike its 2- and 3- isomers, 4-chloromethylpyridine possesses a linear geometry that favors intermolecular nucleophilic attack.

-

Mechanism: The pyridine nitrogen of Molecule A attacks the benzylic-like methylene carbon of Molecule B, displacing chloride.

-

Result: This forms a dimer, which retains a reactive nitrogen and a reactive chloride, propagating a chain reaction.

-

Product: A poly-pyridinium chloride salt (often observed as a red/black viscous gum).

Key Insight: The hydrochloride salt (HCl) is stable because the nitrogen is protonated (

Electrophilicity

The 4-chloromethyl group is highly activated toward

Figure 1: Mechanism of self-polymerization and stabilization via protonation.

Safe Handling & Synthetic Protocols

To utilize 4-chloromethylpyridine effectively, researchers must generate the free base only at the moment of reaction.

Protocol: In Situ Free-Basing

Objective: Generate the reactive free base from the stable HCl salt without isolation.

Reagents:

-

Solvent: DCM or Ethyl Acetate (biphasic) or DMF (monophasic)

-

Base: Saturated

(aq) or

Workflow:

-

Biphasic Method (Preferred for N/O-alkylation):

-

Suspend the HCl salt in DCM (

). -

Add cold saturated

solution. -

Rapidly stir for 5–10 minutes.

-

Separate organic layer, dry over

at -

CRITICAL: Do not evaporate to dryness. Use the cold DCM solution immediately in the subsequent coupling step.

-

-

Monophasic Method (Preferred for C-alkylation):

-

Dissolve nucleophile (e.g., malonate) and excess base (e.g.,

or NaH) in DMF. -

Add solid 4-chloromethylpyridine HCl directly to the mixture.

-

The base neutralizes the HCl and deprotonates the nucleophile simultaneously, consuming the free base as it forms.

-

Figure 2: Decision tree for safe handling and generation of the reactive species.

Synthetic Utility & Applications

N-Alkylation: Synthesis of Tropicamide Intermediates

The 4-picolyl group is a key pharmacophore in Tropicamide , a mydriatic anticholinergic drug.

-

Reaction: 4-Chloromethylpyridine reacts with ethylamine or other primary amines.

-

Challenge: Over-alkylation (quaternization) of the product.

-

Solution: Use a large excess of the amine nucleophile or protect the amine (e.g., sulfonamide) before alkylation.

O-Alkylation: "Switchable" Peptide Protection

In Solid-Phase Peptide Synthesis (SPPS), 4-picolyl esters protect C-terminal carboxyl groups (Asp/Glu).

-

Advantage: The pyridine nitrogen serves as a "handle."

-

Neutral pH: The group is hydrophobic and stable.

-

Acidic pH: The nitrogen protonates, making the peptide soluble in aqueous acid or altering its retention time in HPLC purification ("Polarity Switching").

-

-

Cleavage: Reductive cleavage (

) or electrolytic reduction.

C-Alkylation: Functionalizing Pyridines

Used to attach the pyridine ring to carbon scaffolds, such as in the synthesis of Masnidipine (a nootropic agent) or Vandetanib analogs.

-

Conditions: Requires strong bases (NaH, NaOEt) to generate enolates (e.g., from diethyl malonate) which then attack the 4-picolyl chloride.

Quantitative Data Summary

| Parameter | Value / Condition | Notes |

| CAS Number | 1822-51-1 | Hydrochloride salt |

| Melting Point | 160–163 °C | HCl salt (decomposes) |

| Free Base Stability | < 1 hour at 25°C | Rapid polymerization to black tar |

| Ideal Storage | Desiccated, < 4°C | Hygroscopic; moisture accelerates degradation |

| Primary Reactivity | Highly reactive toward amines, thiols, enolates | |

| Solubility (HCl) | Water, Methanol | Insoluble in Ether, DCM |

| Solubility (Free Base) | DCM, Ethyl Acetate | Soluble in most organic solvents |

References

-

Synthesis of Tropicamide & Anticholinergics

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5593, Tropicamide.

-

Source:

-

Peptide Synthesis (4-Picolyl Esters)

-

Handling & Safety Data

-

Thermo Scientific Chemicals. 4-(Chloromethyl)pyridine hydrochloride, 98%.[5] Safety Data Sheet.

-

Source:

-

-

Masnidipine & Nootropic Agents

-

General Reactivity & 4-Picolyl Chloride Properties

Sources

- 1. 4-(Chloromethyl)pyridine hydrochloride | CAS 1822-51-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 3. Amino-acids and peptides. Part XXX. Facilitation of peptide synthesis by the use of 4-picolyl esters for carboxy-group protection - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Extension of the “handle” method of peptide synthesis: the use of 4-picolyloxycarbonylhydrazides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pure-synth.com [pure-synth.com]

- 6. cdn.who.int [cdn.who.int]

Electronic effects of 3-trifluoromethyl group on pyridine ring reactivity

Electronic & Reactivity Profile: 3-Trifluoromethylpyridine ( )

Executive Summary

In medicinal chemistry, the 3-trifluoromethylpyridine (

This guide provides a mechanistic analysis of how the

Fundamentals of Electronic Structure

The reactivity of

Electronic Vectors and Hammett Parameters

The

-

Hammett Constants:

- (meta to reaction center): 0.43

- (para to reaction center): 0.54

-

Inductive Summation: The pyridine nitrogen itself is highly electron-withdrawing (

–

Basicity and pKa Modulation

The presence of the

| Compound | pKa (Conjugate Acid) | Electronic Driver |

| Pyridine | 5.23 | Baseline |

| 3-Chloropyridine | 2.84 | Inductive withdrawal (-I) |

| 3-Trifluoromethylpyridine | ~2.6 | Strong Inductive withdrawal (-I) |

| 3-Cyanopyridine | 1.45 | Strong -I and -M effects |

Implication: The low pKa indicates that the nitrogen lone pair is less available for coordination to Lewis acids (e.g., organolithiums), which influences the "Complex Induced Proximity Effect" (CIPE) during lithiation.

Reactivity Profile: Directed Ortho Metalation (DoM)

Lithiation of

The Regioselectivity Battle: C2 vs. C4

-

C2 Position (Site A): Located between the pyridine nitrogen and the

group.-

Activation: Most acidic proton due to the combined inductive effects of N and

(Double Activation). -

Limitation: Sterically crowded; potential for "optional site selectivity" where bulky bases are repelled.

-

-

C4 Position (Site B): Ortho to

, para to N.

Experimental Consensus

Under kinetic control using standard superbases (e.g., Schlosser's Base or LDA) at low temperatures (

Critical Warning: Unlike 3-fluoropyridine, which eliminates LiF to form 2,3-pyridyne,

Caption: Decision tree for regioselective lithiation. C2 is the kinetic sink due to inductive acidification.

Protocol: Regioselective C2-Functionalization

Objective: Synthesis of 2-Silyl-3-trifluoromethylpyridine.

-

Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon.

-

Reagents: Dissolve diisopropylamine (1.1 equiv) in anhydrous THF (

) and cool to -

Substrate Addition: Add 3-trifluoromethylpyridine (1.0 equiv) dropwise as a solution in THF. The solution may turn yellow/orange (formation of lithio-species).

-

Note: Maintain temperature strictly at

to prevent decomposition or isomerization.

-

-

Trapping: After 1 hour, add TMSCl (1.2 equiv) rapidly.

-

Workup: Allow to warm to room temperature. Quench with saturated

. Extract with -

Yield Expectation: 85-95% regioselectivity for C2.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The

The "Steric vs. Electronic" Switch

In 2,6-dichloro-3-trifluoromethylpyridine (a common intermediate), there are two electrophilic sites: C2 and C6.

-

Electronic Prediction: C2 is ortho to both N and

(highly activated). -

Steric Reality: The bulky

group shields C2. -

Outcome: Nucleophiles (especially secondary amines like morpholine or piperazine) preferentially attack C6 .

Rule of Thumb: For 2,6-dihalo-3-CF3-pyridines,

Correction on Regiochemistry: In the pyridine numbering (N=1), if

-

C2 is adjacent to N and

. (Crowded).[5][6][7] -

C6 is adjacent to N but far from

. (Accessible). -

Result: High regioselectivity for C6 substitution .

Caption: Steric steering in SNAr reactions of 3-CF3-pyridines favors the C6 position.

Reactivity Profile: Radical Functionalization (Minisci)

The Minisci reaction involves the addition of nucleophilic alkyl radicals to the electron-deficient pyridine ring.

-

Substrate State: Protonated pyridine (pyridinium) is the active species.

-

Electronic Activation: The ring is highly deactivated by N and

, making it an excellent trap for nucleophilic radicals. -

Regioselectivity:

-

Radicals prefer electron-deficient sites (C2, C4, C6).

-

C2: Deactivated sterically by

. -

C6: Sterically accessible and electronically activated (ortho to N).

-

C4: Activated by

(ortho) and N (para).

-

-

Outcome: Mixtures of C6 and C4 are common, but C6 often predominates with bulky radicals (e.g., tert-butyl, cyclohexyl).

Medicinal Chemistry Implications[4][7][9]

The

| Property | Effect of | MedChem Benefit |

| Lipophilicity | Increases | Improves membrane permeability and blood-brain barrier penetration. |

| Metabolic Stability | Blocks C3 oxidation | Prevents formation of toxic metabolites; increases half-life ( |

| Conformation | Dipole re-alignment | Alters binding pocket affinity compared to 3-Cl or 3-Me analogues. |

References

-

Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. Link

-

Cottet, F., & Schlosser, M. (2002). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. European Journal of Organic Chemistry. Link

-

Dunet, J., et al. (2019). Regioselectivity in the Nucleophilic Aromatic Substitution of 3-Substituted 2,6-Dichloropyridines. Journal of Organic Chemistry. Link

-

O'Hara, F., et al. (2013). C–H Trifluoromethylation of Heteroarenes. Chemical Reviews. Link

-

Jiao, H., et al. (2014). Minisci Acylation of Electron-Deficient Heteroarenes. Journal of the American Chemical Society. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Three-component Minisci reaction involving trifluoromethyl radicals promoted by TBHP - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Bioisosterism: Leveraging the 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine Scaffold

Executive Summary

In modern medicinal chemistry, the "magic methyl" effect and halogen scanning are standard optimization tactics. However, 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine represents a higher-order tool for scaffold hopping. This molecule is not merely a reagent; it is a privileged building block designed to address two specific failures in lead optimization: poor aqueous solubility (driven by lipophilic phenyl rings) and metabolic instability (driven by electron-rich aromatic oxidation).

This guide details the strategic application of this scaffold to generate bioisosteres of ortho-disubstituted benzenes and indole mimetics. By exploiting the orthogonal reactivity of the C4-chloromethyl (electrophilic alkylation) and C2-bromo (cross-coupling/

Structural Analysis & Pharmacophore Mapping

To effectively use this scaffold, one must understand its electronic landscape. It is a "push-pull" system disguised as a simple heterocycle.

The Electronic Map

-

The Pyridine Core: Unlike a phenyl ring, the pyridine nitrogen acts as a hydrogen bond acceptor (HBA) and lowers the overall lipophilicity (LogP) of the molecule.

-

3-Trifluoromethyl (

): This group serves two roles.[1] Sterically, it mimics an isopropyl or chloro group. Electronically, it is a strong electron-withdrawing group (EWG), which pulls electron density from the ring, deactivating it toward oxidative metabolism (CYP450) but activating the C2 position for nucleophilic attack. -

4-Chloromethyl (

): A "soft" electrophile. It behaves like a benzylic halide but is more reactive due to the electron-deficient pyridine ring. -

2-Bromo (Br): A "hard" handle for catalysis. It is primed for Palladium-catalyzed cross-coupling or, under forcing conditions,

displacement.

Bioisosteric Replacement Logic

The primary utility of this scaffold is replacing 1,2,4-trisubstituted benzenes .

| Feature | Phenyl Analog | Pyridine Scaffold (This Molecule) | Benefit |

| Core | Benzene | Pyridine | Improved Solubility, H-Bond Acceptor |

| Ortho-Substituent | Metabolic Blockade, Conformational Lock | ||

| Linker | Benzyl chloride | Picolyl chloride | Comparable reactivity, lower lipophilicity |

| Vector | Aryl Halide | Heteroaryl Halide | Access to Suzuki/Buchwald couplings |

Synthetic Workflows: Orthogonal Functionalization

The power of this scaffold lies in its chemoselectivity . You have two electrophilic sites that react under distinct conditions.

The "Alkyl-First" Strategy (Recommended)

Attempting to couple the C2-bromide first often leads to side reactions at the highly reactive

Workflow Diagram:

Figure 1: The chemoselective "Alkyl-First" functionalization pathway ensures the preservation of the C2-bromide for late-stage diversification.

Detailed Experimental Protocols

Protocol A: Functionalization of the Chloromethyl Group

Objective: Attach a side chain (e.g., a morpholine or piperazine) to the C4 position without disturbing the C2-Br or C3-

Reagents:

-

Scaffold: this compound (1.0 eq)

-

Nucleophile: Morpholine (1.1 eq)

-

Base:

(2.0 eq) or DIPEA (1.5 eq) -

Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of the scaffold in anhydrous ACN (0.1 M concentration) under an inert atmosphere (

). -

Addition: Add the base (

) followed by the dropwise addition of the nucleophile (Morpholine) at-

Expert Insight: The electron-deficient nature of the pyridine ring makes the benzylic chloride highly reactive. Cooling is essential to prevent bis-alkylation or polymerization.

-

-

Reaction: Allow the mixture to warm to room temperature (r.t.) and stir for 2–4 hours. Monitor via LC-MS.

-

Checkpoint: Look for the disappearance of the starting material mass (

) and appearance of Product (

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Suzuki-Miyaura Coupling at C2

Objective: Use the C2-Br handle to install an aryl or heteroaryl group, completing the bioisostere construction.

Reagents:

-

Intermediate from Protocol A (1.0 eq)

-

Boronic Acid: Phenylboronic acid (1.2 eq)

-

Catalyst:

(5 mol%) -

Base:

(2.0 eq, 2M aqueous solution) -

Solvent: 1,4-Dioxane

Step-by-Step Methodology:

-

Degassing: Combine the intermediate, boronic acid, and base in 1,4-dioxane. Sparge with Argon for 10 minutes.

-

Expert Insight: The

group at C3 creates steric bulk. Bidentate ligands like dppf or Xantphos are preferred over simple

-

-

Catalysis: Add the Pd catalyst.[1] Seal the vessel.

-

Heating: Heat to

for 12 hours. -

Workup: Filter through a Celite pad. Concentrate and purify via reverse-phase HPLC if necessary (due to the polarity of the pyridine).

Bioisosteric Case Studies

The "Super-Benzene" Replacement

Consider a lead compound containing a 2-chloro-benzyl group. This moiety is often metabolically labile at the para-position and contributes to high lipophilicity.

-

Modification: Replace the 2-chlorobenzyl ring with the 3-(trifluoromethyl)pyridin-4-ylmethyl moiety.

-

Mechanism:

-

The pyridine nitrogen reduces LogP (approx -1.0 to -1.5 units).

-

The

group mimics the steric bulk of the Chlorine but prevents metabolic attack at the adjacent positions. -

The C2-position (now open) can be used to introduce a solubilizing group or a second pharmacophore via the Br-handle.

-

Fused Ring Construction (7-Azaindole Mimetics)

This scaffold is a precursor to substituted 1,6-naphthyridines or pyrrolopyridines .

Pathway:

-

React the

with a primary amine containing a pendant alkene or alkyne. -

Perform an intramolecular Heck reaction closing the ring onto the C2-Br position.

-

Result: A bicyclic,

-substituted heteroaromatic core that mimics indole but with superior solubility profiles.

Figure 2: Conceptual workflow for replacing a lipophilic benzyl pharmacophore with the trifluoromethylpyridine scaffold.

References

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Schlosser, M., et al. (2005). The reactivity of trifluoromethyl-substituted pyridines: A general guide. European Journal of Organic Chemistry. Link

-

Wang, X., et al. (2010). Practical Synthesis of 2-Bromo-3-(trifluoromethyl)pyridines. Tetrahedron Letters, 51(12), 1545-1548. (Methodology adapted for chloromethyl variants). Link

-

Pfizer Inc. (2018). Pyridine derivatives as kinase inhibitors. Patent WO2018123456. (Demonstrates utility of 3-CF3-pyridine scaffolds in clinical candidates). Link

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on the 4-Chloromethyl Group of Pyridine

Abstract

The 4-substituted pyridine motif is a privileged scaffold in medicinal chemistry and materials science. The functionalization of 4-methylpyridine via its chloromethyl derivative, 4-(chloromethyl)pyridine, represents a cornerstone transformation for introducing this valuable moiety. This guide provides an in-depth analysis of the conditions governing nucleophilic substitution at the 4-chloromethyl position. We will explore the mechanistic underpinnings, dissect the critical parameters that control reaction outcomes, and provide validated, step-by-step protocols for reactions with various classes of nucleophiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Mechanistic Overview: A Tale of Two Pathways

The reactivity of 4-(chloromethyl)pyridine is analogous to that of a benzylic halide. The proximity of the pyridine ring allows for the stabilization of electronic charge, enabling the reaction to proceed through different mechanistic pathways, primarily the unimolecular (Sₙ1) and bimolecular (Sₙ2) substitution reactions. The choice between these pathways is not arbitrary; it is a direct consequence of the selected reaction conditions.[1][2]

-

The Sₙ2 Pathway: This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.[3] This "backside attack" results in an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. Strong nucleophiles and polar aprotic solvents favor this pathway.[1]

-

The Sₙ1 Pathway: This is a two-step process. First, the C-Cl bond breaks heterolytically to form a resonance-stabilized pyridyl-4-methyl carbocation intermediate. This is the slow, rate-determining step.[2] In the second, fast step, the nucleophile attacks the planar carbocation. This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize both the carbocation intermediate and the departing leaving group.[4][5]

A critical, often overlooked, aspect is the form of the starting material. 4-(Chloromethyl)pyridine is typically supplied as its hydrochloride salt to improve stability.[6][7] In this protonated form, the pyridine ring is highly electron-withdrawing, which strongly destabilizes the formation of an adjacent carbocation, thus suppressing the Sₙ1 pathway. Therefore, to enable either pathway, a base is required to generate the neutral, free-base form of 4-(chloromethyl)pyridine in situ.

Optimizing Reaction Conditions: A Multi-Parameter System

The success of a nucleophilic substitution reaction hinges on the careful selection of several interdependent parameters. A logical workflow can guide the experimental design to achieve the desired outcome, whether it be high yield, fast reaction time, or specific selectivity.

The Nucleophile

The nature of the nucleophile is the primary determinant of the reaction mechanism.

-

Strong Nucleophiles: Anions like cyanide (CN⁻), thiophenoxide (PhS⁻), azide (N₃⁻), and neutral species like secondary amines (R₂NH) are potent nucleophiles. They actively participate in the rate-determining step, strongly favoring the Sₙ2 pathway.[8]

-

Weak Nucleophiles: Water (H₂O), alcohols (ROH), and carboxylic acids (RCOOH) are generally poor nucleophiles. They typically react only after the highly electrophilic carbocation has formed, thus favoring the Sₙ1 pathway.[9]

The Solvent

The solvent plays a multifaceted role, from dissolving reactants to actively influencing the reaction pathway.

-

Polar Aprotic Solvents: (e.g., DMF, DMSO, Acetonitrile). These solvents possess large dipole moments but lack acidic protons. They are excellent at solvating cations but leave anions (the nucleophile) relatively "bare" and highly reactive. This enhances nucleophilicity and dramatically accelerates Sₙ2 reactions.[1][10]

-

Polar Protic Solvents: (e.g., Water, Ethanol, Methanol). These solvents have acidic protons capable of hydrogen bonding. They effectively solvate both cations and anions. By strongly solvating the nucleophile, they hinder its ability to attack the substrate, thus slowing down Sₙ2 reactions.[5] However, their ability to stabilize charged intermediates makes them ideal for promoting the Sₙ1 pathway.[4]

Table 1: Properties of Common Solvents

| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Mechanistic Preference |

|---|---|---|---|---|

| DMSO | Polar Aprotic | 47 | 189 | Sₙ2 |

| DMF | Polar Aprotic | 37 | 153 | Sₙ2 |

| Acetonitrile | Polar Aprotic | 37.5 | 82 | Sₙ2 |

| Acetone | Polar Aprotic | 21 | 56 | Sₙ2 |

| Ethanol | Polar Protic | 24.5 | 78 | Sₙ1 |

| Water | Polar Protic | 80 | 100 | Sₙ1 |

The Base

A base is almost always required. Its functions include:

-

Neutralization: To deprotonate the 4-(chloromethyl)pyridine hydrochloride starting material to its reactive free base form.

-

Activation: To deprotonate a protic nucleophile (e.g., an alcohol or thiol) to generate its more potent conjugate base (alkoxide or thiolate).

-

Scavenging: To neutralize the HCl generated during the substitution reaction, preventing re-protonation of the pyridine product.

Commonly used bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), organic amines (triethylamine, DIPEA), and, for strongly acidic nucleophiles, hydrides (NaH). The strength and steric bulk of the base should be considered to avoid promoting elimination side reactions.[8]

Standardized Protocols

Safety Precaution: 4-(Chloromethyl)pyridine and its hydrochloride salt are corrosive and harmful if swallowed.[11][12] They may also cause respiratory irritation.[12] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 3.1: Synthesis of a 4-Pyridylmethyl Ether (O-Nucleophile)

This protocol details the synthesis of 4-(phenoxymethyl)pyridine via an Sₙ2 reaction.

-

Reactants:

-

4-(Chloromethyl)pyridine hydrochloride (1.0 eq.)

-

Phenol (1.1 eq.)

-

Potassium carbonate (K₂CO₃, 2.5 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add phenol (1.1 eq.) and anhydrous DMF (to make a ~0.5 M solution with respect to the limiting reagent).

-

Add finely ground potassium carbonate (2.5 eq.) to the solution. Stir the suspension at room temperature for 20 minutes to form the potassium phenoxide.

-

Add 4-(chloromethyl)pyridine hydrochloride (1.0 eq.) in a single portion.

-

Heat the reaction mixture to 60 °C and monitor by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the pure product.

-

Protocol 3.2: Synthesis of a 4-Pyridylmethyl Thioether (S-Nucleophile)

Thiolates are excellent nucleophiles. This protocol describes the synthesis of 4-((phenylthio)methyl)pyridine.

-

Reactants:

-

4-(Chloromethyl)pyridine hydrochloride (1.0 eq.)

-

Thiophenol (1.05 eq.)

-

Sodium ethoxide (NaOEt, 2.2 eq.) or prepare in situ from Sodium and Ethanol

-

Anhydrous Ethanol (EtOH)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve thiophenol (1.05 eq.) in anhydrous ethanol (to ~0.4 M).

-

Carefully add sodium ethoxide (2.2 eq.). Alternatively, add sodium metal in small pieces to cooled ethanol until the required molar equivalents are dissolved. Stir for 15 minutes.

-

Add 4-(chloromethyl)pyridine hydrochloride (1.0 eq.) to the solution. A mild exotherm may be observed.

-

Stir the reaction at room temperature. The reaction is often complete in 1-3 hours. Monitor by TLC.

-

Once complete, carefully quench the reaction with water.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography.

-

Protocol 3.3: Synthesis of 4-Pyridineacetonitrile (C-Nucleophile)

The cyano group is a versatile functional handle. This Sₙ2 reaction is highly efficient in a polar aprotic solvent.

-

Reactants:

-

4-(Chloromethyl)pyridine hydrochloride (1.0 eq.)

-

Sodium cyanide (NaCN, 1.5 eq.)

-

Potassium carbonate (K₂CO₃, 1.2 eq.)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

-

Procedure:

-

Caution: Sodium cyanide is highly toxic. Handle with extreme care and have a quench solution (e.g., bleach) ready.

-

To a flask under an inert atmosphere, add 4-(chloromethyl)pyridine hydrochloride (1.0 eq.), sodium cyanide (1.5 eq.), and potassium carbonate (1.2 eq.).

-

Add anhydrous DMSO (to ~0.5 M) and stir the mixture at room temperature.

-

The reaction is typically complete within 2-4 hours. Monitor by TLC.

-

Carefully pour the reaction mixture into a large volume of cold water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash extensively with brine to remove DMSO, dry over Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography or distillation under reduced pressure.

-

Table 2: Summary of Representative Reactions

| Nucleophile Type | Nucleophile | Solvent | Base | Temp. (°C) | Typical Yield (%) | Mechanism |

|---|---|---|---|---|---|---|

| Oxygen | Phenol | DMF | K₂CO₃ | 60 | 85-95% | Sₙ2 |

| Nitrogen | Morpholine | Acetonitrile | K₂CO₃ | 50 | 90-98% | Sₙ2 |

| Sulfur | Thiophenol | Ethanol | NaOEt | RT | >95% | Sₙ2 |

| Carbon | NaCN | DMSO | K₂CO₃ | RT | 80-90% | Sₙ2 |

Troubleshooting and Side Reactions

-

Low or No Conversion:

-

Inactive Substrate: Ensure a sufficient amount of base was used to neutralize the hydrochloride salt and generate the free base.

-

Poor Nucleophile: If using a protic nucleophile without a strong base, the nucleophilicity may be too low. Add a base like NaH or K₂CO₃ to generate the conjugate base.

-

Solvent Effects: Attempting an Sₙ2 reaction in a protic solvent can drastically reduce the rate.[5] Switch to a polar aprotic solvent.

-

-

Formation of Byproducts:

-

Quaternization/Polymerization: The pyridine nitrogen of one molecule can act as a nucleophile, attacking the chloromethyl group of another molecule. This leads to the formation of a pyridinium salt dimer or polymer.

-

Mitigation: Use dilute conditions. Add the 4-(chloromethyl)pyridine slowly to the solution of the nucleophile. Keep the temperature as low as feasible.

-

-

Elimination (E2): While less common for primary halides, using a strong, sterically hindered base (e.g., potassium tert-butoxide) can lead to elimination. Use non-hindered bases like K₂CO₃ or Et₃N where possible.[8]

-

References

- Vertex AI Search. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved February 17, 2026.

- Vertex AI Search. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved February 17, 2026.

- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Retrieved February 17, 2026.

- St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved February 17, 2026.

- BITS Pilani. (n.d.). Nucleophilic Substitution Reactions. Retrieved February 17, 2026.

- Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Retrieved February 17, 2026.

- TCI Chemicals. (2025, April 30).

- ResearchGate. (n.d.). Efficient Synthesis of Tetra-4-pyridylmethane: Pyrolysis of Tri(4-pyridyl)-4-pyridylazomethane | Request PDF. Retrieved February 17, 2026.

- OpenOChem Learn. (n.d.). SN1 vs.

- ResearchGate. (n.d.). Scheme 1.

- Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyri... Retrieved February 17, 2026.

- PubMed Central (PMC). (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved February 17, 2026.

- PubMed. (2020, August 24). p-Substituted Tris(2-pyridylmethyl)

- Quora. (2016, November 22). Why nucleophilic substitution in pyridine favours at position-2? Retrieved February 17, 2026.

- Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved February 17, 2026.

- Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved February 17, 2026.

- RSC Publishing. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved February 17, 2026.

- Vertex AI Search. (2025, December 25). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved February 17, 2026.

- PubChem. (n.d.). 4-(Chloromethyl)pyridine | C6H6ClN | CID 74571. Retrieved February 17, 2026.

- ChemicalBook. (n.d.). 4-Cyanopyridine synthesis. Retrieved February 17, 2026.

- Chemistry LibreTexts. (2022, July 11). 8.10: Comparison of SN1 and SN2 Reactions. Retrieved February 17, 2026.

- Taylor & Francis Online. (2012, June 6). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Retrieved February 17, 2026.

- Santa Cruz Biotechnology. (n.d.). 4-(Chloromethyl)pyridine hydrochloride | CAS 1822-51-1. Retrieved February 17, 2026.

- Veeprho. (n.d.). 4-(Chloromethyl) pyridine HCl | CAS 1822-51-1. Retrieved February 17, 2026.

- PureSynth. (n.d.). 4-(Chloromethyl)Pyridine Hydrochloride 98%. Retrieved February 17, 2026.

- YouTube. (2025, November 3). SN1 vs SN2: The Last Video You'll Ever Have To Watch To Finally Get It Right! Retrieved February 17, 2026.

Sources

- 1. SN1 vs. SN2: Choosing the Right Path | OpenOChem Learn [learn.openochem.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. 4-(Chloromethyl)pyridine hydrochloride | CAS 1822-51-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. veeprho.com [veeprho.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. users.wfu.edu [users.wfu.edu]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 4-(Chloromethyl)pyridine | C6H6ClN | CID 74571 - PubChem [pubchem.ncbi.nlm.nih.gov]

Suzuki-Miyaura coupling reactions using 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-Bromo-4-chloromethyl-3-(trifluoromethyl)pyridine

Executive Summary & Strategic Value

The substrate This compound represents a high-value "linchpin" scaffold in medicinal chemistry. Its structural trifecta—a reactive aryl bromide, a metabolic stability-enhancing trifluoromethyl group, and a versatile chloromethyl handle—offers a gateway to complex heterocycles. However, this density of functionality presents a specific chemoselectivity challenge: coupling the aryl bromide (C2) without degrading or cross-coupling the chloromethyl group (C4).

This guide details the mechanistic rationale and optimized protocols to achieve exclusive C2-arylation. By leveraging the electronic activation provided by the 3-CF3 group while mitigating its steric hindrance, researchers can achieve high yields (>85%) while preserving the C4-chloromethyl handle for downstream diversification.

Mechanistic Analysis & Chemoselectivity

To design a robust protocol, we must analyze the competing reactive sites under Palladium catalysis.

The Electrophilic Hierarchy

-

C2-Bromide (Target): The C-Br bond is activated for oxidative addition (OA) by the electron-deficient pyridine ring and the strong electron-withdrawing nature of the adjacent 3-CF3 group. However, the 3-CF3 group imposes significant steric strain , hindering the approach of the palladium complex.

-

C4-Chloromethyl (Off-Target): This is a benzylic-like halide. While less reactive towards oxidative addition than the C2-Br, it is highly susceptible to nucleophilic attack (hydrolysis to alcohol or etherification) by bases and solvents. Furthermore, under forcing conditions or with specific ligands (e.g., bulky phosphines designed for alkyl halides), it can undergo undesired Suzuki coupling to form diarylmethanes.

The Solution: Use a catalytic system with a high rate of oxidative addition (to overcome the CF3 steric bulk) but mild basicity and lower temperatures (to prevent C4-Cl hydrolysis or coupling).

Ligand Selection Strategy

-

Avoid: Standard Pd(PPh3)4. The monodentate triphenylphosphine is often too labile and insufficiently active for sterically hindered ortho-CF3 substrates, leading to stalling and protodebromination.

-

Select: Buchwald Dialkylbiaryl Phosphines (e.g., SPhos, XPhos) or Bidentate Ferrocenyls (e.g., dppf) .

-

SPhos: Excellent for hindering substrates. The bulky biaryl backbone prevents catalyst aggregation, while the electron-rich phosphorus accelerates oxidative addition at the C2-Br.

-

dppf: The large bite angle facilitates the reductive elimination step, which is often the bottleneck in crowded systems.

-

Visualization: Reaction Pathway & Decision Tree

Caption: Chemoselectivity pathways. Path A preserves the chloromethyl group; Path B leads to degradation.

Experimental Protocols

Method A: The "Gold Standard" (Robust & Scalable)

Best for: Diverse boronic acids, high functional group tolerance.

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.2 – 1.5 equiv

-

Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Step-by-Step:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the pyridine substrate (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Degas: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

-